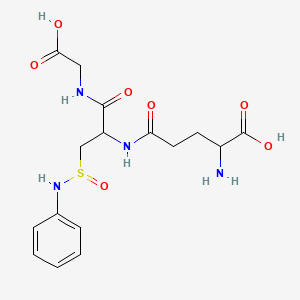

Glutathione sulfinanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C16H22N4O7S |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-phenylsulfinamoylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H22N4O7S/c17-11(16(25)26)6-7-13(21)19-12(15(24)18-8-14(22)23)9-28(27)20-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26) |

InChI Key |

JELPTFJLWYRACG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Glutathione and its Derivatives

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound named "Glutathione sulfinanilide." The following guide provides a comprehensive overview of the well-established mechanisms of action of glutathione (GSH), the parent molecule from which a sulfinanilide derivative would be derived. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the broader field of glutathione biochemistry and pharmacology.

Executive Summary

Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) that serves as a primary endogenous antioxidant and a key player in cellular detoxification and redox signaling.[1][2][3] Its mechanism of action is multifaceted, encompassing direct radical scavenging, enzymatic detoxification of xenobiotics and reactive oxygen species (ROS), and the regulation of protein function through S-glutathionylation. This guide will delve into the core biochemical pathways involving glutathione, present quantitative data where available, detail relevant experimental protocols, and provide visual representations of these complex processes.

Core Mechanisms of Action of Glutathione

The biological activities of glutathione are primarily dictated by the thiol group (-SH) of its cysteine residue, which is a potent reducing agent.

Direct Antioxidant Activity

Glutathione can directly neutralize a variety of reactive oxygen species (ROS) and free radicals, including hydroxyl radicals, peroxynitrite, and lipid peroxides.[1] In these reactions, the thiol group of GSH donates a reducing equivalent, becoming oxidized to the glutathione radical (GS•), which then rapidly combines with another GS• to form glutathione disulfide (GSSG).

Enzymatic Detoxification

Glutathione serves as a crucial cofactor for several families of detoxifying enzymes.

-

Glutathione Peroxidases (GPx): These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using GSH as the reducing substrate.[2][4]

-

Glutathione S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of the thiol group of glutathione to a wide range of electrophilic xenobiotics and endogenous compounds.[4] This conjugation increases their water solubility, facilitating their excretion from the cell.[4]

Redox Regulation via S-Glutathionylation

S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide bond with a cysteine residue on a target protein.[5][6] This process can protect the protein's thiol group from irreversible oxidation and can also act as a regulatory switch, altering the protein's function, localization, or interactions in response to oxidative stress.[5]

Glutathione Biosynthesis and Regeneration

The intracellular concentration of glutathione is maintained through de novo synthesis and the regeneration of GSH from its oxidized form, GSSG.

De Novo Synthesis

Glutathione is synthesized in the cytosol in a two-step, ATP-dependent process:

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL). This is the rate-limiting step.[3]

-

Addition of glycine: Catalyzed by glutathione synthetase (GS).[3]

Regeneration by Glutathione Reductase

Glutathione disulfide (GSSG) is reduced back to two molecules of GSH by the NADPH-dependent enzyme glutathione reductase (GR). This reaction is vital for maintaining a high GSH/GSSG ratio, which is critical for cellular redox homeostasis.

Quantitative Data

While specific quantitative data for "this compound" is unavailable, the following table summarizes key parameters related to glutathione's function.

| Parameter | Typical Value/Range | Organism/System | Significance |

| Intracellular GSH Concentration | 1–10 mM | Mammalian tissues | High concentration reflects its importance as a major cellular antioxidant.[3] |

| GSH/GSSG Ratio | >100:1 | Healthy cells under normal conditions | A high ratio is indicative of a healthy redox state. A decrease signifies oxidative stress. |

| Glutathione Reductase Activity | Varies by tissue | Mammalian tissues | Essential for regenerating GSH and maintaining the GSH/GSSG ratio. |

| Glutathione Peroxidase Activity | Varies by tissue and isoform | Mammalian tissues | Key for the enzymatic detoxification of peroxides. |

| Ki of Buthionine Sulfoximine (BSO) for GCL | Micromolar range | Mammalian cells | BSO is a potent and specific inhibitor of glutathione synthesis.[7] |

Experimental Protocols

The following are generalized protocols for key assays used to study glutathione metabolism. Specific details may need to be optimized for the experimental system being used.

Measurement of Total Glutathione (GSH + GSSG)

This protocol is based on the DTNB-GSSG reductase recycling assay.

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., phosphate buffer with EDTA). Deproteinize the sample using an acid like metaphosphoric acid or perchloric acid. Centrifuge to pellet the precipitated protein.

-

Assay Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and glutathione reductase.

-

Reaction: Add the deproteinized sample supernatant to the assay mixture.

-

Detection: Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored product, by monitoring the absorbance at 412 nm. The rate of TNB formation is proportional to the total glutathione concentration.

-

Quantification: Use a standard curve generated with known concentrations of GSH.

Measurement of Glutathione Reductase (GR) Activity

-

Sample Preparation: Prepare a cell or tissue lysate in a suitable buffer.

-

Assay Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, and GSSG.

-

Reaction: Add the sample lysate to the assay mixture.

-

Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using its extinction coefficient.

Visualizing Glutathione-Related Pathways

The following diagrams, generated using the DOT language, illustrate key pathways involving glutathione.

Caption: De novo synthesis pathway of glutathione.

Caption: Glutathione redox cycle and enzymatic detoxification.

Caption: Mechanism of protein S-glutathionylation.

Conclusion

Glutathione is a linchpin of cellular defense and signaling. Its mechanisms of action, from direct radical quenching to enzymatic conjugation and protein modification, are fundamental to cellular health. While the specific properties of "this compound" remain to be elucidated, a thorough understanding of the biochemistry of glutathione provides a critical foundation for the development of novel therapeutics that target these pathways. Future research into specific derivatives will likely uncover unique modulatory effects on these core functions.

References

- 1. Glutathione - Wikipedia [en.wikipedia.org]

- 2. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Redox Regulation by Protein S-Glutathionylation: From Molecular Mechanisms to Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Role of Glutathione in Regulating Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for development, wound healing, and tissue regeneration. However, its dysregulation is a hallmark of numerous pathologies, including cancer, ischemic diseases, and inflammatory disorders. The cellular redox environment, meticulously maintained by the glutathione (GSH) antioxidant system, has emerged as a critical regulator of angiogenic signaling. This technical guide provides an in-depth exploration of the multifaceted role of glutathione in modulating angiogenesis. We delve into the core signaling pathways influenced by GSH, present quantitative data from key studies, and offer detailed experimental protocols for researchers in the field. This guide is intended to be a comprehensive resource for scientists and drug development professionals seeking to understand and therapeutically target the nexus between glutathione metabolism and angiogenesis.

Introduction: The Redox-Angiogenesis Axis

The angiogenic process is a tightly orchestrated cascade of events involving endothelial cell proliferation, migration, and differentiation. A delicate balance between pro- and anti-angiogenic factors governs this process. Emerging evidence highlights the profound influence of the cellular redox state, particularly the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), in tipping this balance. Glutathione, a tripeptide (γ-glutamyl-cysteinyl-glycine), is the most abundant non-protein thiol in mammalian cells, playing a central role in antioxidant defense, detoxification, and redox signaling. Its regulation of angiogenesis is complex, with both pro- and anti-angiogenic effects reported depending on the specific context and the intracellular GSH/GSSG ratio.

This guide will dissect the molecular mechanisms through which glutathione exerts its control over angiogenesis, focusing on its interplay with key signaling pathways, including Vascular Endothelial Growth Factor (VEGF), Hypoxia-Inducible Factor-1α (HIF-1α), and Nuclear factor erythroid 2-related factor 2 (Nrf2).

Key Signaling Pathways Modulated by Glutathione

Vascular Endothelial Growth Factor (VEGF) Signaling

VEGF is a potent pro-angiogenic cytokine that stimulates endothelial cell proliferation, migration, and survival by binding to its receptor, VEGFR2. The redox state of the cell significantly impacts VEGF signaling.

A decrease in the GSH:GSSG ratio, indicative of oxidative stress, can lead to the S-glutathionylation of proteins, a reversible post-translational modification where GSH is added to cysteine residues. S-glutathionylation of VEGFR2 has been shown to enhance its activation, even in the absence of the VEGF ligand[1]. This ligand-independent activation suggests that in pathological conditions with high oxidative stress, VEGFR2 signaling may persist despite anti-VEGF therapies[1]. Furthermore, S-glutathionylation can inhibit protein tyrosine phosphatases (PTPs) like PTP1B, which normally dephosphorylate and inactivate VEGFR2, thereby promoting sustained receptor activation and downstream signaling[2].

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_GSSG_low [label="Low GSH/GSSG Ratio\n(Oxidative Stress)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; S_Glutathionylation [label="S-Glutathionylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds and Activates"]; GSH_GSSG_low -> S_Glutathionylation; S_Glutathionylation -> VEGFR2 [label="Activates (Ligand-Independent)", style=dashed]; S_Glutathionylation -> PTP1B [label="Inhibits", arrowhead=tee]; PTP1B -> VEGFR2 [label="Dephosphorylates\n(Inactivates)", arrowhead=tee]; VEGFR2 -> Angiogenesis; } GV_CAPTION[CAPTION] VEGF signaling pathway regulation by glutathione.

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and a potent driver of angiogenesis, primarily by upregulating the expression of VEGF. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions or in the presence of high levels of reactive oxygen species (ROS), HIF-1α is stabilized.

The stability of HIF-1α is regulated by post-translational modifications, including S-glutathionylation. Studies have shown that increased S-glutathionylation, promoted by a low GSH/GSSG ratio, can stabilize HIF-1α protein[3][4]. This stabilization leads to increased transcription of its target genes, including VEGF, thereby promoting angiogenesis[3]. The enzyme glutaredoxin-1 (Glrx), which removes glutathione adducts from proteins (deglutathionylation), plays a crucial role in this process. Overexpression of Glrx can prevent HIF-1α stabilization, while its inhibition enhances HIF-1α levels and subsequent angiogenic gene expression[3].

// Nodes Hypoxia_ROS [label="Hypoxia / ROS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_GSSG_low [label="Low GSH/GSSG Ratio", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; S_Glutathionylation [label="S-Glutathionylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HIF1a [label="HIF-1α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glrx [label="Glutaredoxin-1 (Glrx)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HIF1a_stabilization [label="HIF-1α Stabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF_expression [label="VEGF Gene Expression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hypoxia_ROS -> GSH_GSSG_low; GSH_GSSG_low -> S_Glutathionylation; S_Glutathionylation -> HIF1a [label="Modifies"]; HIF1a -> HIF1a_stabilization; Glrx -> HIF1a [label="Deglutathionylates\n(Destabilizes)", arrowhead=tee]; HIF1a_stabilization -> VEGF_expression; VEGF_expression -> Angiogenesis; } GV_CAPTION[CAPTION] HIF-1α signaling pathway and its regulation by S-glutathionylation.

Nrf2 Signaling Pathway

The transcription factor Nrf2 is a master regulator of the antioxidant response, controlling the expression of a battery of genes involved in glutathione synthesis and recycling. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant genes.

A functional Nrf2 pathway is essential for a healthy endothelial angiogenic response[5]. Nrf2 signaling contributes to the maintenance of intracellular GSH levels, which in turn modulates the activity of other signaling pathways like VEGF and HIF-1α. Studies have shown that Nrf2 deficiency impairs endothelial cell proliferation, migration, and the formation of capillary-like structures[5][6].

// Nodes Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_inactive [label="Nrf2 (inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_active [label="Nrf2 (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE (Antioxidant\nResponse Element)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., GCL, GR)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_synthesis [label="GSH Synthesis &\nRedox Homeostasis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Keap1 -> Nrf2_inactive [label="Binds and\nInactivates", arrowhead=tee]; Oxidative_Stress -> Keap1 [label="Inactivates"]; Nrf2_inactive -> Nrf2_active [label="Translocates to\nNucleus"]; Nrf2_active -> ARE [label="Binds to"]; ARE -> Antioxidant_Genes [label="Induces Transcription"]; Antioxidant_Genes -> GSH_synthesis; GSH_synthesis -> Angiogenesis [label="Modulates"]; } GV_CAPTION[CAPTION] Nrf2 signaling pathway and its role in maintaining redox homeostasis for angiogenesis.

Quantitative Data on Glutathione and Angiogenesis

The following tables summarize quantitative data from key studies investigating the relationship between glutathione levels and markers of angiogenesis.

| Parameter | Control Condition | Glutathione-Modulated Condition | Fold Change / % Change | Reference |

| VEGFR2 Phosphorylation | Basal | Decreased GSH:GSSG ratio (Diamide treatment) | ~2.5-fold increase | [1] |

| HIF-1α Protein Level | Normoxia | Hypoxia (increased S-glutathionylation) | Significant increase | [7] |

| HIF-1α Protein Level | Control | Glutaredoxin-1 (Glrx) overexpression | Significant decrease | [3] |

| Capillary Density (Ischemic Muscle) | Wild-type mice | Glutaredoxin-1 knockout mice | Significant increase | [3] |

| Endothelial Cell Migration | Control | Nrf2 knockdown | Significant decrease | [5] |

| Tube Formation (in vitro) | Wild-type endothelial cells | Nrf2 knockdown endothelial cells | Significant impairment | [5] |

| Blood Flow Recovery (Hindlimb Ischemia) | Wild-type mice | Gclm HET mice (~80% GSH) | Increased | [8][9] |

| Blood Flow Recovery (Hindlimb Ischemia) | Wild-type mice | Gclm KO mice (~20% GSH) | Decreased | [8] |

Table 1: Effect of Glutathione Modulation on Angiogenic Markers

| Assay | Parameter Measured | Typical Values (Control) | Typical Values (Altered Glutathione) | Reference |

| Intracellular GSH/GSSG Ratio | Molar ratio | ~100:1 (in cytosol) | Can decrease to ~10:1 or lower under oxidative stress | [1] |

| In Vitro Tube Formation | Total tube length (µm) | Varies by cell type and condition | Can be significantly reduced with GSH depletion | [5] |

| Endothelial Cell Migration | Number of migrated cells | Varies by cell type and chemoattractant | Can be significantly reduced with Nrf2 knockdown | [5] |

| Capillary Density (in vivo) | Capillaries per mm² | Varies by tissue and animal model | Can be increased in Glrx knockout mice post-ischemia | [3] |

Table 2: Quantitative Parameters in Angiogenesis Assays

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular Glutathione (GSH and GSSG)

Principle: This protocol describes a common method for the determination of total and oxidized glutathione in cell lysates using a spectrophotometric recycling assay.

Materials:

-

5% 5-Sulfosalicylic acid (SSA)

-

Glutathione Assay Buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)

-

NADPH

-

Glutathione Reductase

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

GSH and GSSG standards

-

2-Vinylpyridine (for GSSG measurement)

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in 5% SSA on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Total Glutathione (GSH + GSSG) Measurement:

-

Prepare a standard curve using GSH standards.

-

In a 96-well plate, add sample or standard, Glutathione Assay Buffer, NADPH, and DTNB.

-

Initiate the reaction by adding Glutathione Reductase.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes.

-

The rate of absorbance increase is proportional to the total glutathione concentration.

-

-

Oxidized Glutathione (GSSG) Measurement:

-

To measure GSSG, first derivatize GSH in the sample by adding 2-vinylpyridine and incubating at room temperature for 1 hour. This prevents GSH from reacting in the assay.

-

Prepare a standard curve using GSSG standards.

-

Follow the same procedure as for total glutathione measurement.

-

-

Calculation:

-

Calculate total glutathione and GSSG concentrations from their respective standard curves.

-

Reduced glutathione (GSH) concentration is calculated as: [GSH] = [Total Glutathione] - (2 x [GSSG]).

-

// Nodes start [label="Start: Cell Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash with ice-cold PBS"]; lyse [label="Lyse in 5% SSA"]; centrifuge [label="Centrifuge (12,000 x g, 10 min, 4°C)"]; supernatant [label="Collect Supernatant", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; total_gsh_branch [label="Total Glutathione Assay", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; gssg_branch [label="GSSG Assay", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatize [label="Derivatize GSH with\n2-Vinylpyridine"]; assay_total [label="Spectrophotometric\nRecycling Assay\n(NADPH, GR, DTNB)"]; assay_gssg [label="Spectrophotometric\nRecycling Assay\n(NADPH, GR, DTNB)"]; read_total [label="Read Absorbance at 412 nm", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_gssg [label="Read Absorbance at 412 nm", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="Calculate Concentrations", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> wash; wash -> lyse; lyse -> centrifuge; centrifuge -> supernatant; supernatant -> total_gsh_branch; supernatant -> gssg_branch; total_gsh_branch -> assay_total; gssg_branch -> derivatize; derivatize -> assay_gssg; assay_total -> read_total; assay_gssg -> read_gssg; read_total -> calculate; read_gssg -> calculate; } GV_CAPTION[CAPTION] Workflow for measuring intracellular GSH and GSSG.

In Vitro Endothelial Cell Tube Formation Assay

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel).

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane extract (e.g., Matrigel)

-

24- or 96-well plates

-

Endothelial cell growth medium

-

Test compounds

Procedure:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Coat the wells of a pre-chilled plate with a thin layer of the extract.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding:

-

Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium.

-

Seed the cells onto the solidified gel at an optimized density (e.g., 1.5-3 x 10⁴ cells per well for a 96-well plate)[2].

-

Add test compounds to the cell suspension before seeding.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Monitor tube formation using a light microscope.

-

For quantification, images can be captured and analyzed for parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

// Nodes start [label="Start: Prepare Plate and Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coat_plate [label="Coat pre-chilled plate with\nBasement Membrane Extract"]; solidify_gel [label="Incubate at 37°C for 30-60 min\nto solidify gel"]; prepare_cells [label="Harvest and resuspend\nendothelial cells"]; add_compounds [label="Add test compounds\nto cell suspension"]; seed_cells [label="Seed cells onto the gel"]; incubate [label="Incubate at 37°C for 4-18 hours"]; visualize [label="Visualize tube formation\nwith a microscope", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Capture images and quantify\n(tube length, junctions, branches)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> coat_plate; coat_plate -> solidify_gel; start -> prepare_cells; prepare_cells -> add_compounds; add_compounds -> seed_cells; solidify_gel -> seed_cells; seed_cells -> incubate; incubate -> visualize; visualize -> quantify; quantify -> end; } GV_CAPTION[CAPTION] Workflow for the in vitro endothelial cell tube formation assay.

Mouse Hindlimb Ischemia Model

Principle: This in vivo model mimics peripheral artery disease by surgically inducing ischemia in the hindlimb of a mouse, allowing for the study of compensatory angiogenesis.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Surgical instruments

-

Sutures

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the mouse.

-

Shave and disinfect the surgical area on the upper thigh.

-

-

Surgical Procedure:

-

Make a small incision in the skin to expose the femoral artery and its branches.

-

Carefully dissect the femoral artery from the surrounding tissues.

-

Ligate the femoral artery at two points (proximal and distal) with sutures.

-

Excise the segment of the artery between the ligations.

-

-

Post-operative Care and Analysis:

-

Close the incision with sutures.

-

Monitor the animal for recovery.

-

At desired time points (e.g., 7, 14, 21 days), assess blood flow perfusion using Laser Doppler imaging.

-

Harvest the ischemic muscle tissue for histological analysis of capillary density (e.g., by staining for CD31).

-

// Nodes start [label="Start: Mouse Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; anesthetize [label="Anesthetize Mouse"]; prepare_site [label="Shave and disinfect\nsurgical area"]; incision [label="Make incision to expose\nfemoral artery"]; dissect [label="Dissect femoral artery"]; ligate [label="Ligate femoral artery at\ntwo points"]; excise [label="Excise arterial segment"]; close_incision [label="Close incision with sutures"]; post_op_care [label="Post-operative care\nand monitoring"]; analysis [label="Analysis at desired time points", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; laser_doppler [label="Laser Doppler Imaging\n(Blood Flow Perfusion)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; histology [label="Histological Analysis\n(Capillary Density - CD31 staining)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> anesthetize; anesthetize -> prepare_site; prepare_site -> incision; incision -> dissect; dissect -> ligate; ligate -> excise; excise -> close_incision; close_incision -> post_op_care; post_op_care -> analysis; analysis -> laser_doppler; analysis -> histology; laser_doppler -> end; histology -> end; } GV_CAPTION[CAPTION] Workflow for the mouse hindlimb ischemia model of angiogenesis.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the critical role of glutathione in the intricate regulation of angiogenesis. The GSH/GSSG redox couple and the post-translational modification of S-glutathionylation are key players in modulating the activity of major pro-angiogenic signaling pathways, including those driven by VEGF and HIF-1α. The Nrf2 antioxidant response pathway, by maintaining glutathione homeostasis, provides a crucial foundation for a healthy angiogenic response.

For drug development professionals, these insights offer exciting new avenues for therapeutic intervention. Targeting the glutathione system could provide a novel strategy to either promote angiogenesis in ischemic conditions or inhibit it in the context of cancer. For instance, inhibitors of glutaredoxin could potentially enhance HIF-1α-driven angiogenesis in peripheral artery disease. Conversely, agents that modulate the GSH/GSSG ratio might be developed to suppress pathological angiogenesis in tumors.

Future research should focus on further elucidating the specific protein targets of S-glutathionylation in the context of angiogenesis and developing more targeted pharmacological tools to modulate glutathione metabolism in a tissue- and disease-specific manner. A deeper understanding of the complex interplay between the glutathione system and angiogenic signaling will undoubtedly pave the way for innovative therapeutic strategies for a wide range of diseases.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. regmednet.com [regmednet.com]

- 7. Protein S-glutathionylation induced by hypoxia increases hypoxia-inducible factor-1α in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Phenylarsine Oxide: A Technical Guide to its Application as a Protein Tyrosine Phosphatase Inhibitor

Abstract

Phenylarsine oxide (PAO) is a widely utilized, membrane-permeable inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism of action involves the formation of a stable covalent complex with vicinal dithiol groups, which are often found in the active sites of PTPs. This property makes PAO a valuable tool for investigating the role of tyrosine phosphorylation in a multitude of cellular signaling pathways. This technical guide provides an in-depth overview of PAO, including its mechanism of action, its effects on critical signaling cascades such as insulin and T-cell receptor signaling, quantitative inhibition data, and detailed experimental protocols for its use. The information is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction and enzyme inhibition.

Introduction to Phenylarsine Oxide (PAO)

Phenylarsine oxide (PAO) is an organoarsenic compound that has been extensively used in cell biology as a potent inhibitor of protein tyrosine phosphatases (PTPs)[1][2]. PTPs are a crucial family of enzymes that, in concert with protein tyrosine kinases (PTKs), regulate the phosphorylation state of tyrosine residues on proteins[2][3]. This dynamic balance is fundamental to the control of numerous cellular processes, including cell growth, differentiation, metabolism, and immune responses[3]. Dysregulation of PTP activity is implicated in various diseases, making PTPs significant targets for therapeutic intervention[4]. PAO's ability to inhibit PTPs stems from its high reactivity towards closely spaced sulfhydryl groups, a characteristic feature of the active site of many PTPs[5][6].

Mechanism of Action

The primary mechanism by which PAO inhibits PTPs is through its reaction with vicinal dithiol groups (cysteine residues located in close proximity). The arsenic atom in PAO forms a stable, cyclic covalent adduct with the two sulfur atoms of the cysteine residues[7]. In many PTPs, such as PTP1B, SHP-1, and SHP-2, the catalytic site contains a highly conserved active-site cysteine residue that is essential for catalysis. PAO's interaction with this and a nearby cysteine residue effectively blocks the active site and inhibits the enzyme's function[5][6]. This reactivity is not limited to PTPs; PAO can react with any protein containing accessible vicinal dithiols, a point to consider when interpreting experimental results[8]. The effects of PAO can often be reversed by the addition of dithiol-containing compounds like 2,3-dimercaptopropanol (DMP), but not by monothiol reagents such as 2-mercaptoethanol[9].

Effects on Cellular Signaling Pathways

PAO has been instrumental in dissecting various signaling pathways by elevating the overall level of protein tyrosine phosphorylation.

Insulin Signaling Pathway

The insulin signaling pathway is a classic example where PAO has been used to identify key regulatory nodes. Insulin binding to its receptor triggers autophosphorylation, followed by the phosphorylation of substrates like Insulin Receptor Substrate-1 (IRS-1)[10]. These events activate downstream effectors, including Phosphatidylinositol 3-kinase (PI3K), ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane and glucose uptake[8][10].

PAO is known to inhibit insulin-stimulated glucose transport[10][11]. Studies have shown that PAO does not prevent insulin receptor autophosphorylation or the phosphorylation of IRS-1[10]. Instead, it acts downstream, directly inhibiting the activation of PI3K[10]. This blockade of PI3K activation is a key event in how PAO disrupts insulin-stimulated glucose uptake in adipocytes and muscle cells[10][11].

T-Cell Receptor Signaling

In T-lymphocytes, activation via the T-cell receptor (TCR) initiates a rapid increase in tyrosine phosphorylation of multiple substrates[2]. This process is tightly controlled by the interplay of protein tyrosine kinases and phosphatases. Using PAO, researchers have demonstrated that PTPs are constitutively active in T-cells, maintaining a low basal level of tyrosine phosphorylation[2]. The addition of PAO to unstimulated T-cells leads to an increase in the phosphorylation of several proteins, revealing this underlying kinase activity[2]. At low concentrations, PAO can act synergistically with TCR stimulation to enhance substrate phosphorylation. However, at higher concentrations, it can inhibit stimulated tyrosine phosphorylation, suggesting that some tyrosine kinases may themselves be regulated by phosphatases[2][9].

Quantitative Inhibition Data

The inhibitory potency of PAO can vary depending on the specific PTP and the assay conditions. The following table summarizes key quantitative data reported in the literature.

| Target PTP | IC50 Value | Cell/System Type | Comments | Reference |

| Protein Tyrosine Phosphatase (general) | 18 µM | Not specified | Membrane-permeable inhibitor. | [1] |

| SHP-1 | ~0.1 µM | Proximal tubular cells | PAO used to confirm the effect of Ang-(1-7) on SHP-1 activity. | [12] |

| PTP1B | Not specified | Recombinant | PAO is listed as a known inhibitor. | [4] |

| Endocytosis | ~10 µM | Rat Hepatocytes | Concentration that blocks asialofetuin internalization without affecting ATP content. | [13] |

Key Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory effect of PAO on PTP1B activity using a colorimetric substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl Phosphate (pNPP) as substrate

-

Phenylarsine oxide (PAO) stock solution (in DMSO or ethanol)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Prepare Reagents: Dilute PTP1B enzyme and pNPP substrate in Assay Buffer to desired working concentrations. Prepare serial dilutions of PAO.

-

Assay Setup: To the wells of a 96-well plate, add:

-

Assay Buffer

-

PAO solution at various concentrations (or vehicle control).

-

PTP1B enzyme solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add pNPP solution to all wells to start the enzymatic reaction.

-

Monitor Reaction: Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes. The production of p-nitrophenol (pNP) from pNPP hydrolysis results in a yellow color.

-

Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each PAO concentration relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition against the logarithm of PAO concentration and fitting the data to a dose-response curve[14][15][16].

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tyrosine phosphorylation in T cells is regulated by phosphatase activity: studies with phenylarsine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatase Inhibitor Cocktail [sigmaaldrich.com]

- 4. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of PAO (phenylarsine oxide) on the inhibitory effect of insulin and IGF-1 on insulin release from INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactive oxygen species generated by thiol-modifying phenylarsine oxide stimulate the expression of protein L-isoaspartyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylarsine oxide and the mechanism of insulin-stimulated sugar transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Phenylarsine oxide inhibits insulin activation of phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylarsine oxide inhibits insulin-dependent glucose transport activity in rat soleus muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenylarsine oxide inhibition of endocytosis: effects on asialofetuin internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

Harnessing the Glutathione Pathway in Oncology: A Technical Guide to Therapeutic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide glutathione (GSH) is a cornerstone of cellular redox homeostasis and detoxification. In the context of oncology, the glutathione system is a double-edged sword. While it protects healthy cells from carcinogens, cancer cells often hijack and upregulate this pathway to thrive under conditions of oxidative stress and to develop resistance to chemotherapy and radiation.[1][2][3][4] Elevated levels of GSH are observed in a variety of tumors, including breast, ovarian, and lung cancers, and are frequently associated with poor prognosis.[3][4] This has led to the development of therapeutic strategies aimed at disrupting the glutathione pathway to selectively target cancer cells.

While direct research on the specific compound "glutathione sulfinanilide" and its effects on tumor growth is not extensively available in current scientific literature, this guide will provide a comprehensive overview of the broader and more established field of targeting the glutathione pathway for cancer therapy. We will delve into the mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways involved. We will also briefly touch upon the related compound, glutathione sulfinamide, as a potential biomarker.

The Glutathione System: A Key Player in Cancer Biology

The glutathione system encompasses the synthesis of GSH, its antioxidant and detoxification functions, and its regeneration. Two key enzymes govern GSH synthesis: glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[5][6][7] Glutathione exerts its protective effects through direct radical scavenging and as a cofactor for enzymes like glutathione peroxidases (GPXs) and glutathione S-transferases (GSTs).[3] GSTs, in particular, play a crucial role in chemoresistance by catalyzing the conjugation of chemotherapeutic agents with GSH, leading to their detoxification and efflux from the cell.[3][8]

The therapeutic rationale for targeting this pathway is twofold: to deplete intracellular GSH levels, thereby rendering cancer cells more susceptible to oxidative stress-induced cell death (e.g., ferroptosis), and to inhibit GSTs to prevent the inactivation of chemotherapeutic drugs.[9]

Quantitative Data on Targeting the Glutathione Pathway

The following tables summarize quantitative data from preclinical studies investigating the effects of modulating the glutathione pathway on tumor growth.

Table 1: Effect of Glutathione Synthesis Inhibition on Tumor Cell Viability

| Compound | Cancer Cell Line | Concentration | Effect | Reference |

| Buthionine Sulfoximine (BSO) | MCF-7/ADR (Doxorubicin-resistant breast cancer) | 50 µM | ~80-90% decrease in total GSH content after 48h | (Sinha et al., as cited in[2]) |

| OU749 (GGT Inhibitor) | Various cancer cell lines | Varies | Sensitizes cancer cells to therapy by lowering GSH | (Corti et al., as cited in[10]) |

Table 2: Effect of Glutathione-Targeting Agents in Combination with Chemotherapy

| Agent | Chemotherapy | Cancer Model | Effect on Tumor Growth | Reference |

| NOV-002 (Oxidized Glutathione) | Cyclophosphamide | Murine model of colon cancer | Significantly increased efficacy of chemotherapy | [4] |

| BSO | Melphalan | Various tumor models | Potentiation of melphalan cytotoxicity | (Estrela et al., as cited in[10]) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in the study of glutathione pathway modulation in cancer.

Protocol 1: Measurement of Intracellular Glutathione Levels

This protocol describes a common method for quantifying intracellular GSH.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA)

-

Glutathione reductase

-

NADPH

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Spectrophotometer (412 nm)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with the compound of interest for the specified duration.

-

Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in a solution of MPA to precipitate proteins.

-

GSH Assay: Centrifuge the lysate to remove protein precipitate. The supernatant is used for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing glutathione reductase, NADPH, and DTNB in a suitable buffer.

-

Measurement: Add the cell lysate supernatant to the reaction mixture. The reduction of DTNB by GSH to 5-thio-2-nitrobenzoic acid (TNB) is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the GSH concentration.

-

Standard Curve: A standard curve is generated using known concentrations of GSH to quantify the levels in the cell lysates.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of a glutathione-modulating agent in a murine model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells for xenograft implantation

-

Test compound and vehicle

-

Chemotherapeutic agent (for combination studies)

-

Calipers for tumor measurement

Procedure:

-

Xenograft Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the test compound, vehicle, and/or chemotherapeutic agent according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizing the Glutathione Pathway and Experimental Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Overview of the glutathione synthesis, detoxification, and antioxidant pathways in cancer cells.

Experimental Workflows

Caption: Workflow for an in vivo study of anti-tumor efficacy.

Glutathione Sulfinamide as a Biomarker

Recent research has identified glutathione sulfinamide (GS(O)NH₂) as a selective biomarker for nitroxyl (HNO) donors.[11][12] HNO donors are a class of compounds with therapeutic potential in cardiovascular diseases and cancer.[11][12] The formation of glutathione sulfinamide occurs from the reaction of glutathione with HNO. This suggests a potential avenue for future research: if compounds that generate HNO within tumor cells are developed, measuring levels of glutathione sulfinamide could serve as a proxy for target engagement and therapeutic activity.

Caption: Formation of glutathione sulfinamide as a biomarker for HNO donor drugs.

Targeting the glutathione pathway remains a promising strategy in oncology. By depleting this crucial antioxidant and detoxification system, cancer cells can be sensitized to existing therapies and pushed towards cell death. While the specific role of this compound in tumor growth is yet to be elucidated, the broader field of glutathione modulation offers a wealth of opportunities for drug development. Future research should focus on developing more specific inhibitors of key enzymes in the glutathione pathway and on identifying predictive biomarkers to select patients who are most likely to benefit from these therapies. The exploration of compounds like HNO donors and their corresponding biomarkers, such as glutathione sulfinamide, may open new avenues for therapeutic intervention.

References

- 1. Glutathione analogues in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of Glutathione in Cancer: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Glutathione-Dependent Pathways in Cancer Cells [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. rupress.org [rupress.org]

- 11. Glutathione Sulfinamide Serves as a Selective, Endogenous Biomarker for Nitroxyl Following Exposure to Therapeutic Levels of Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione sulfinamide serves as a selective, endogenous biomarker for nitroxyl after exposure to therapeutic levels of donors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilic Nature of Glutathione Sulfinanilide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of cellular antioxidant defense and redox signaling.[1][2] Its derivatives are of significant interest in pharmacology and drug development for their potential to modulate these pathways. This technical guide delves into the hydrophilic nature of a theoretical derivative, Glutathione Sulfinanilide, by examining the physicochemical properties of closely related and well-documented glutathione species. Due to the absence of direct literature on "this compound," this paper infers its properties based on the established characteristics of glutathione, glutathione sulfinate, and glutathione sulfonamide.

The hydrophilicity of a molecule, often quantified by its partition coefficient (LogP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing absorption, distribution, metabolism, and excretion (ADME).[3][4] Understanding the hydrophilic character of glutathione derivatives is therefore paramount for their development as therapeutic agents.

Data Presentation: Physicochemical Properties of Glutathione and Its Derivatives

The hydrophilicity of a compound can be estimated using the logarithm of its partition coefficient between n-octanol and water (LogP). A more negative LogP value indicates higher hydrophilicity. The table below summarizes the computed XLogP3 values for glutathione and two of its known derivatives, providing a basis for predicting the properties of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | XLogP3 | Reference |

| Glutathione | C₁₀H₁₇N₃O₆S | 307.32 | -4.5 | [5] |

| Glutathione Sulfinate | C₁₀H₁₇N₃O₈S | 339.32 | -5.6 | [6] |

| Glutathione Sulfonamide | C₁₀H₁₈N₄O₈S₂ | 386.4 | -5.3 | [7] |

The highly negative XLogP3 values for glutathione and its sulfinate and sulfonamide derivatives underscore their pronounced hydrophilic nature. This is attributed to the multiple ionizable carboxyl and amino groups, as well as the peptide backbone. The introduction of a sulfinanilide moiety to the cysteine residue would likely decrease the overall hydrophilicity (increase the LogP value) compared to the parent glutathione molecule due to the introduction of an aromatic phenyl group. However, the resulting molecule is still expected to be predominantly hydrophilic.

Experimental Protocols: Determination of Partition Coefficient (LogP)

The "shake-flask" method is the gold standard for experimentally determining the LogP of a compound.[8][9] This method directly measures the distribution of a solute between two immiscible liquid phases, typically n-octanol and water.

Materials:

-

Compound of interest (e.g., this compound)

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Separatory funnels or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This minimizes volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning:

-

Add a known volume of the n-octanol and aqueous phases to a separatory funnel or centrifuge tube.

-

Add a small, accurately measured amount of the stock solution.

-

Shake the mixture vigorously for a predetermined amount of time (e.g., 1 hour) to allow for equilibrium to be reached.[4]

-

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV or LC-MS.

-

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, which is more physiologically relevant.[4]

Visualizations

Molecular Structure and Hydrophilicity

Caption: Predicted structure of this compound.

Experimental Workflow for LogP Determination

Caption: Workflow for shake-flask LogP determination.

Glutathione in Redox Signaling

Caption: Simplified glutathione redox cycle.

Discussion

The hydrophilic nature of glutathione is central to its biological function. It is highly soluble in the aqueous environment of the cell cytosol, where it is present in high concentrations.[1] This allows it to readily interact with and detoxify reactive oxygen species and xenobiotics.[2][5]

The hypothetical this compound, while retaining the hydrophilic tripeptide core, would possess a more lipophilic character due to the anilide group. This modification could alter its cellular uptake, distribution, and interaction with protein targets. For instance, increased lipophilicity might enhance membrane permeability, potentially leading to different intracellular concentrations compared to native glutathione.

In the context of drug development, tuning the hydrophilicity of glutathione derivatives is a key strategy. A moderately lipophilic derivative might exhibit improved oral bioavailability while still retaining sufficient aqueous solubility for formulation and systemic distribution. The sulfinanilide moiety could also influence the molecule's reactivity and its role in signaling pathways. Glutathione itself is involved in complex signaling networks, including the regulation of protein function through S-glutathionylation and crosstalk with other signaling molecules like nitric oxide.[10][11] Any modification to the glutathione structure could potentially modulate these interactions.

Conclusion

While specific experimental data for this compound is not available, a thorough understanding of its hydrophilic nature can be extrapolated from the properties of glutathione and its known derivatives. The core tripeptide structure confers significant hydrophilicity, which would be somewhat counteracted by the introduction of a sulfinanilide group. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the investigation and characterization of this and other novel glutathione derivatives. For researchers and drug development professionals, a careful balance of hydrophilic and lipophilic properties is essential in the design of new therapeutic agents based on the glutathione scaffold.

References

- 1. Glutathione - Wikipedia [en.wikipedia.org]

- 2. Glutathione: Pharmacological aspects and implications for clinical use in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Glutathione | C10H17N3O6S | CID 124886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glutathione sulfinate | C10H17N3O8S | CID 5326960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glutathione sulfonamide | C10H18N4O8S2 | CID 129709678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione Sulfinamide Serves as a Selective, Endogenous Biomarker for Nitroxyl Following Exposure to Therapeutic Levels of Donors - PMC [pmc.ncbi.nlm.nih.gov]

Glutathione Analogs in Oncology: A Technical Guide to Redox Modulation and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The intricate redox landscape of cancer cells presents a compelling target for therapeutic intervention. At the heart of this landscape lies glutathione (GSH), a tripeptide thiol that governs cellular redox homeostasis and detoxification pathways. Cancer cells frequently exhibit elevated GSH levels, a trait that confers resistance to oxidative stress induced by chemotherapy and radiotherapy. Consequently, the development of glutathione analogs to disrupt this equilibrium has emerged as a promising strategy in oncology. This technical guide provides a comprehensive review of glutathione analogs in cancer research, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing their impact on critical signaling pathways.

The Rationale for Targeting Glutathione Metabolism in Cancer

Cancer cells, with their heightened metabolic rate and proliferation, exist in a state of increased oxidative stress. To counteract this, they upregulate antioxidant systems, with the glutathione pathway being central to this defense. Elevated intracellular GSH levels contribute to therapeutic resistance through several mechanisms:

-

Direct detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to chemotherapeutic agents, facilitating their efflux from the cell.

-

Scavenging of reactive oxygen species (ROS): GSH directly neutralizes ROS generated by anticancer therapies, thereby mitigating their cytotoxic effects.

-

Regulation of signaling pathways: The ratio of reduced (GSH) to oxidized (GSSG) glutathione influences signaling cascades involved in cell proliferation, apoptosis, and survival.

By targeting various components of the glutathione metabolic pathway, researchers aim to deplete intracellular GSH, increase oxidative stress selectively in cancer cells, and thereby enhance the efficacy of conventional cancer therapies.

Key Classes of Glutathione Analogs and Their Mechanisms of Action

A diverse array of glutathione analogs has been developed, each targeting different facets of GSH metabolism.

Inhibitors of Glutathione Synthesis: Buthionine Sulfoximine (BSO)

Buthionine sulfoximine (BSO) is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis. By blocking the first step of GSH synthesis, BSO leads to a significant depletion of intracellular GSH levels.[1] This depletion sensitizes cancer cells to a range of therapies that rely on the generation of oxidative stress.

Glutathione S-Transferase (GST) Inhibitors

GSTs are a superfamily of enzymes that play a crucial role in the detoxification of xenobiotics, including many chemotherapeutic drugs. Overexpression of GSTs is a common mechanism of drug resistance in cancer.[2] GST inhibitors aim to block this detoxification pathway, thereby increasing the intracellular concentration and efficacy of anticancer agents.

-

Ethacrynic Acid and its Derivatives: Ethacrynic acid is a diuretic that also functions as a GST inhibitor.[3][4] It and its derivatives have been shown to potentiate the effects of chemotherapy in preclinical models.

-

Ezatiostat (Telintra®, TLK199): Ezatiostat is a glutathione analog prodrug that is metabolized to a GST P1-1 inhibitor.[1][5] It has been investigated in clinical trials for myelodysplastic syndromes (MDS).

-

NBF-006: A novel siRNA-based lipid nanoparticle designed to specifically inhibit GSTP1 expression, showing promise in preclinical models of KRAS-mutant lung cancer.[6]

Glutathione Prodrugs and Precursors

Conversely, in certain therapeutic contexts, elevating GSH levels can be beneficial, for instance, to protect normal tissues from the toxic side effects of chemotherapy.

-

γ-Glutamylcysteine Ethyl Ester (GCEE): A cell-permeable precursor of GSH that can replenish intracellular GSH levels.[7][8]

Redox Modulators

These compounds influence the cellular redox state through various mechanisms related to the glutathione system.

-

S-Nitrosoglutathione (GSNO): An endogenous S-nitrosothiol that can act as a nitric oxide (NO) donor and is involved in redox signaling.[5][9] It has been shown to induce apoptosis in cancer cells and modulate the activity of signaling proteins like Ras through S-nitrosylation.[10][11][12]

-

NOV-002: A formulation of oxidized glutathione (GSSG) that has been investigated in clinical trials and is thought to modulate the cellular redox balance.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for various glutathione analogs from preclinical studies.

| Compound | Cancer Cell Line(s) | IC50 Value | Reference(s) |

| Buthionine Sulfoximine (BSO) | Melanoma | 1.9 µM | [13] |

| Breast Cancer | 8.6 µM | [13] | |

| Ovarian Cancer | 29 µM | [13] | |

| Ethacrynic Acid | Various | 6 - 223 µM | [14] |

| Progesterone (as a GST P1-1 inhibitor with ethacrynic acid as substrate) | - | 1.4 µM | [15] |

Table 1: IC50 Values of Glutathione Analogs in Cancer Cell Lines

| Inhibitor | GST Isoform | Ki Value | Reference(s) |

| Ethacrynic Acid | GSTP1-1 | 11.5 µM (competitive) | [11] |

| Ethacrynic Acid-GSH conjugate | GSTP1-1 | 1.5 µM (non-competitive) | [11] |

Table 2: Inhibition Constants (Ki) of GST Inhibitors

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on glutathione analogs.

Synthesis of S-Nitrosoglutathione (GSNO)

Objective: To synthesize a stock solution of the nitric oxide donor, S-nitrosoglutathione.

Materials:

-

Glutathione (reduced form)

-

Sodium nitrite (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

10 N Sodium Hydroxide (NaOH)

-

pH meter or pH paper

-

Magnetic stir bar and stir plate

-

50 ml conical tube

-

Light-protective covering (e.g., aluminum foil)

Procedure:

-

Prepare the acidic solution by adding 620 µl of concentrated HCl to 5.9 ml of deionized water in a 50 ml conical tube containing a magnetic stir bar. This should be performed in a fume hood as NO gas will be generated.

-

Dissolve 1.54 g of reduced glutathione into the acidic solution with continuous stirring.

-

Slowly add 710 µl of 10 N NaOH to the solution to adjust the pH towards neutral. The solution should turn a cranberry red color. Caution: If the solution becomes too alkaline, it will lose its color and the reaction will be compromised.

-

(Optional) Use a pH meter to adjust the pH to approximately 6.0 by slowly adding 1 N NaOH.

-

Bring the final volume of the solution to 10 ml with deionized water. The final concentration of GSNO will be approximately 500 mM.

-

Aliquot the GSNO solution and store at -80°C, protected from light.

-

The concentration of the GSNO stock can be verified spectrophotometrically by measuring the absorbance at 335 nm (molar extinction coefficient, ε = 0.92 mM⁻¹cm⁻¹).[3]

In Vitro Glutathione Depletion using Buthionine Sulfoximine (BSO)

Objective: To deplete intracellular glutathione levels in cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Buthionine Sulfoximine (BSO) stock solution (e.g., 100 mM in sterile water)

-

Phosphate-buffered saline (PBS)

-

Reagents for quantifying intracellular glutathione (see Protocol 4.3)

Procedure:

-

Plate cancer cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Prepare a working solution of BSO in complete cell culture medium at the desired final concentration (e.g., 10-100 µM).

-

Remove the existing medium from the cells and replace it with the BSO-containing medium.

-

Incubate the cells for a specified period (e.g., 24-72 hours) to allow for GSH depletion.

-

After incubation, wash the cells with PBS.

-

Lyse the cells and proceed with the quantification of intracellular glutathione to confirm depletion.

Measurement of Intracellular Glutathione Levels

Objective: To quantify the total and/or reduced glutathione levels in cell lysates.

Materials:

-

Cell lysate

-

Glutathione Reductase

-

NADPH

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris buffer with EDTA

-

Microplate reader

Procedure (Based on the DTNB-GSSG reductase recycling assay):

-

Prepare cell lysates by a suitable method (e.g., sonication, freeze-thaw cycles) in a buffer that preserves glutathione.

-

Prepare a standard curve using known concentrations of glutathione.

-

In a 96-well plate, add the sample (cell lysate) or glutathione standard.

-

Add a reaction mixture containing glutathione reductase, NADPH, and DTNB to each well.

-

The glutathione reductase reduces GSSG to GSH. The GSH then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 405-415 nm.

-

The rate of TNB formation is proportional to the concentration of glutathione in the sample.

-

Calculate the glutathione concentration in the samples by comparing their absorbance to the standard curve.[16]

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the enzymatic activity of GST in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution

-

Reduced glutathione (GSH) solution

-

Phosphate buffer (pH 6.5)

-

Spectrophotometer

Procedure:

-

Prepare a fresh assay cocktail containing phosphate buffer, CDNB solution, and GSH solution.

-

In a cuvette, add the assay cocktail and incubate at 30°C for 5 minutes to equilibrate.

-

Add the cell or tissue lysate to the cuvette and mix.

-

Immediately measure the increase in absorbance at 340 nm for 5 minutes. The increase in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

The rate of the reaction (change in absorbance per minute) is proportional to the GST activity in the sample.

-

Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).[9]

In Vivo Evaluation of BSO in a Xenograft Model

Objective: To assess the in vivo efficacy of BSO in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for xenograft implantation

-

Buthionine Sulfoximine (BSO)

-

Chemotherapeutic agent (e.g., melphalan, cisplatin)

-

Vehicle for drug administration (e.g., saline, drinking water)

-

Calipers for tumor measurement

Procedure:

-

Implant human cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups: (1) Vehicle control, (2) BSO alone, (3) Chemotherapeutic agent alone, and (4) BSO + Chemotherapeutic agent.

-

Administer BSO to the designated groups. A common method is to provide BSO in the drinking water (e.g., 10-20 mM) for a specified period before and during chemotherapy.[17]

-

Administer the chemotherapeutic agent according to the established protocol (e.g., intraperitoneal or intravenous injection).

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, measurement of intratumoral GSH levels).

Impact on Key Signaling Pathways

Glutathione analogs exert their anticancer effects not only by directly modulating redox balance but also by impinging on critical signaling pathways that regulate cell survival, proliferation, and stress responses.

The Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is the master regulator of the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, including those involved in glutathione synthesis.[18][19]

Glutathione depletion by agents like BSO can lead to an accumulation of ROS, which in turn can activate the Nrf2 pathway as a compensatory response.[20][21] This feedback loop highlights the complexity of targeting the glutathione system.

Caption: The Nrf2-Keap1 signaling pathway and its activation by oxidative stress.

The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. There is significant crosstalk between the PI3K/Akt pathway and glutathione metabolism. Activated Akt can promote Nrf2 stabilization and activity, leading to increased glutathione synthesis.[6][13][22][23][24] This provides a survival advantage to cancer cells with hyperactive PI3K/Akt signaling. Therefore, combining PI3K/Akt inhibitors with glutathione-depleting agents may represent a synergistic therapeutic strategy.

References

- 1. Frontiers | Glutathione-responsive and -exhausting metal nanomedicines for robust synergistic cancer therapy [frontiersin.org]

- 2. Depletion of intracellular glutathione contributes to JNK-mediated death receptor 5 upregulation and apoptosis induction by the novel synthetic triterpenoid methyl-2-cyano-3, 12-dioxooleana-1, 9-dien-28-oate (CDDO-Me) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione analogues in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gamma-Glutamylcysteine Ethyl Ester Protects against Cyclophosphamide-Induced Liver Injury and Hematologic Alterations via Upregulation of PPAR γ and Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gamma-Glutamylcysteine Ethyl Ester Protects against Cyclophosphamide-Induced Liver Injury and Hematologic Alterations via Upregulation of PPARγ and Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-glutathionylation and S-nitrosylation as modulators of redox-dependent processes in cancer cell - Kalinina - Biohimiâ [rjeid.com]

- 10. S-Nitrosoglutathione Reductase in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-nitrosylation of Ras in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-Nitrosylation in Tumor Microenvironment [mdpi.com]

- 13. Glutathione biosynthesis is a metabolic vulnerability in PI3K/Akt-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Glutathione: Lights and Shadows in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Glutathione Depletion on Nrf2/ARE Activation by Deltamethrin in PC12 Cells | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]

- 19. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 20. Effect of glutathione depletion on Nrf2/ARE activation by deltamethrin in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Glutathione biosynthesis is a metabolic vulnerability in PI(3)K/Akt-driven breast cancer [ouci.dntb.gov.ua]

- 23. Glutathione biosynthesis is a metabolic vulnerability in PI3K/Akt-driven breast cancer [dash.harvard.edu]

- 24. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: In Vitro PTP Inhibitor Assay for Glutathione Sulfinanilide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic balance is fundamental to a myriad of cellular signaling pathways, including those governing cell growth, differentiation, and metabolism. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as significant therapeutic targets.

Glutathione sulfinanilide is a derivative of glutathione, a key endogenous antioxidant. This document provides a detailed protocol for an in vitro assay to screen for and characterize the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B), a well-established negative regulator of the insulin signaling pathway. The protocol is based on the widely used Malachite Green assay, which colorimetrically detects the amount of free phosphate released from a substrate by the phosphatase.

PTP1B Signaling Pathway

PTP1B plays a critical role in downregulating the insulin signaling cascade. Upon insulin binding to its receptor (IR), the receptor autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates (e.g., IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B is a promising therapeutic strategy for enhancing insulin sensitivity in type 2 diabetes.

Experimental Workflow

The following diagram outlines the major steps in the in vitro PTP1B inhibitor assay using the Malachite Green method.

Experimental Protocols

Materials and Reagents

-

Recombinant human PTP1B enzyme

-

PTP1B substrate (e.g., p-Nitrophenyl Phosphate - pNPP, or a phosphopeptide)

-

This compound

-

Malachite Green Phosphate Assay Kit

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Phosphate standards

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 620-660 nm

Reagent Preparation

-

Assay Buffer: Prepare the assay buffer and keep it on ice.

-

PTP1B Enzyme: Dilute the PTP1B enzyme stock to the desired working concentration in ice-cold assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.

-

Substrate: Prepare a stock solution of the PTP1B substrate (e.g., 100 mM pNPP in assay buffer). Further dilute to the working concentration in assay buffer just before use. The optimal substrate concentration should be at or below the Km for the enzyme.

-

This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer). Perform serial dilutions to obtain a range of concentrations for testing. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

-

Phosphate Standards: Prepare a series of phosphate standards by diluting the provided stock solution with assay buffer. This will be used to generate a standard curve.

-

Malachite Green Reagent: Prepare the Malachite Green working solution according to the manufacturer's instructions. This is typically done by mixing two components of the kit.

Assay Procedure

-

Set up the assay plate:

-

Add assay buffer to all wells that will be used.

-

Add the various dilutions of this compound to the 'inhibitor' wells.

-

Add an equivalent volume of the inhibitor solvent to the 'positive control' (no inhibitor) and 'blank' wells.

-

Add a known PTP1B inhibitor as a 'positive inhibitor control'.

-

-

Add the enzyme:

-

Add the diluted PTP1B enzyme solution to the 'inhibitor' and 'positive control' wells.

-

Add an equivalent volume of assay buffer to the 'blank' wells.

-